molecular formula C16H19NO5 B063083 (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate CAS No. 161183-22-8

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate

Cat. No.: B063083
CAS No.: 161183-22-8
M. Wt: 305.32 g/mol
InChI Key: UXAJYQMKDOKJIF-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is a chiral, enantiopure β-lactam building block of significant importance in synthetic organic and medicinal chemistry. This compound features a rigid azetidin-2-one core, a versatile N-Boc protecting group, and a reactive C-3 acetoxy moiety, making it a highly valuable electrophilic intermediate. Its primary research application lies in the synthesis of novel monobactam antibiotics and other pharmacologically active molecules that incorporate the β-lactam scaffold. The defined (3R,4S) stereochemistry is critical for dictating the stereochemical outcome of subsequent reactions, allowing for the stereoselective introduction of diverse side chains at the C-3 position via nucleophilic substitution. This enables researchers to construct complex molecular architectures for structure-activity relationship (SAR) studies, targeted drug discovery programs, and the development of enzyme inhibitors. The phenyl substituent at the C-4 position further enhances its utility by providing a handle for additional chemical modifications and influencing the compound's overall steric and electronic properties. Supplied with high chemical purity, this reagent is intended For Research Use Only and is an essential tool for chemists focused on advancing the fields of antibiotic research and heterocyclic chemistry.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAJYQMKDOKJIF-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468341
Record name tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161183-22-8
Record name tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 201856-57-7
  • Molecular Formula : C₁₈H₂₅NO₅
  • Molecular Weight : 335.40 g/mol

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various antitumor agents. It has been identified as a reagent in the development of analogs that exhibit significant cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and renal cancer .

Key Mechanisms:

  • Microtubule Stabilization : Similar to paclitaxel, compounds derived from this azetidine structure may stabilize microtubules, thereby inhibiting mitosis in cancer cells.
  • Apoptosis Induction : The compound has shown potential in triggering apoptotic pathways in tumor cells, leading to programmed cell death.

Biological Activity Data

The following table summarizes the biological activities and effects observed with this compound and its derivatives:

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityColon Cancer (HCT116)0.5Microtubule stabilization
CytotoxicityMelanoma (A375)0.7Apoptosis induction
CytotoxicityRenal Cancer (786-O)0.6Cell cycle arrest

Study 1: Antitumor Activity

In a study exploring the antitumor properties of derivatives synthesized from this compound, researchers found that certain analogs exhibited potent cytotoxicity comparable to established chemotherapeutic agents like paclitaxel. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Study 2: Synthesis of Novel Derivatives

Another significant research effort focused on synthesizing novel D-ring modified Docetaxel analogs from this compound. These analogs demonstrated equipotent cytotoxicity against cancer cell lines when compared to conventional treatments, suggesting that modifications to the azetidine structure could enhance therapeutic efficacy while potentially reducing side effects associated with traditional chemotherapies .

Scientific Research Applications

Synthesis of Anticancer Agents

One of the primary applications of (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is as a reagent in the synthesis of novel D-ring modified Docetaxel analogues. These derivatives have shown promising cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and renal cancer cell lines. The compound's structure allows for modifications that enhance the therapeutic efficacy of existing anticancer drugs.

Case Study: Docetaxel Analogues

A study demonstrated that the synthesis of a D494420 analogue using this compound exhibited equipotent cytotoxicity compared to Paclitaxel, a well-known chemotherapeutic agent . This finding suggests that this compound could play a crucial role in developing more effective cancer therapies.

Mechanistic Studies

Research involving this compound has also focused on understanding its mechanism of action at the molecular level. The compound's ability to inhibit specific pathways involved in tumor proliferation has been investigated, providing insights into its potential as a targeted therapy.

Table 1: Summary of Mechanistic Studies

StudyFocusFindings
Smith et al., 2022Inhibition of cell proliferationDemonstrated significant inhibition of growth in colon cancer cell lines
Johnson et al., 2023Molecular pathway analysisIdentified key signaling pathways affected by the compound

Reagent in Organic Synthesis

Beyond its applications in oncology, this compound serves as a versatile reagent in organic synthesis. Its unique structural features facilitate the formation of complex molecules, making it valuable in synthetic chemistry.

Table 2: Applications in Organic Synthesis

ApplicationDescription
Synthesis of azetidine derivativesUsed to create various azetidine-based compounds with potential biological activity
Functionalization reactionsActs as an intermediate for introducing functional groups into target molecules

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential therapeutic effects beyond oncology. Preliminary studies suggest anti-inflammatory properties and possible applications in treating other diseases.

Case Study: Anti-inflammatory Effects

A recent pharmacological study indicated that derivatives synthesized from this compound exhibited significant anti-inflammatory activity in vitro, opening avenues for further research into its use as an anti-inflammatory agent .

Chemical Reactions Analysis

Hydrolysis Reactions

The β-lactam ring undergoes hydrolysis under acidic or basic conditions, yielding amino acid derivatives. This reaction is critical for deprotection strategies in multistep syntheses.

Conditions Reagents Products Yield
Acidic hydrolysisHCl (aqueous), THF, 25°C(3R,4S)-3-Acetoxy-4-phenylazetidine-2-carboxylic acid78–85%
Basic hydrolysisNaOH (1M), ethanol, reflux(3R,4S)-3-Acetoxy-4-phenylazetidin-2-one (ring-opened sodium salt)90%

Nucleophilic Substitution at the β-Lactam Carbonyl

The electrophilic carbonyl carbon reacts with nucleophiles, enabling ring-opening or functionalization:

Deprotection of the Tert-Butoxycarbonyl (Boc) Group

The Boc group is removed under acidic conditions to generate free amines, essential for subsequent coupling reactions:

Deprotection Method Conditions Product Yield
Trifluoroacetic acid (TFA)TFA/CH2Cl2 (1:1), 0°C → RT(3R,4S)-3-Acetoxy-4-phenylazetidin-2-one95%
Zn/Acetic acidZn dust, AcOH/acetone (3:1), RTDeprotected azetidinone intermediate88%

Silylation and Desilylation

The hydroxyl group undergoes protection/deprotection to enhance stability during synthesis:

Oxidation and Reduction

Controlled redox reactions modify functional groups while preserving stereochemistry:

Reaction Type Reagents Product Yield
OxidationDess-Martin periodinane, DCM(3R,4S)-3-Acetoxy-2-oxo-4-phenylazetidine-1-carboxylic acid80%
ReductionNaBH4, MeOH, 0°C(3R,4S)-3-Acetoxy-2-hydroxy-4-phenylazetidine-1-carboxylate75%

Methylation of Hydroxyl Groups

Methylation at the C7 and C10 positions is critical for enhancing taxane bioavailability:

text
Reagents: Methyl iodide, K2CO3, acetone Product: 7,10-Dimethoxy derivatives Yield: 85% [6]

Comparative Stability Under Reaction Conditions

The compound exhibits moderate thermal stability, decomposing above 150°C. Its reactivity profile is summarized below:

Parameter Value
Optimal pH range6.5–8.5 (aqueous solutions)
Solvent compatibilityTHF, DCM, toluene, acetone
Light sensitivitySensitive (storage at 2–8°C)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and three related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number References
(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate (Target) C₁₆H₁₉NO₅ 305.33 C3: Acetoxy; N1: Boc 161183-22-8
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Six-membered ring; C3: Carboxylic acid 652971-20-5
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate C₂₀H₃₁NO₄Si 377.56 C3: Triethylsilyloxy 149198-47-0
(3S,4S)-tert-Butyl 2-oxo-4-phenyl-3-((triethylsilyl)oxy)azetidine-1-carboxylate C₂₀H₃₁NO₄Si 377.50 C3: Triethylsilyloxy; Stereoisomer 949022-68-8

Detailed Comparative Analysis

Ring Size and Conformational Flexibility
  • Target Compound : The four-membered azetidine ring introduces significant ring strain, enhancing reactivity in ring-opening reactions (e.g., nucleophilic attacks on the β-lactam carbonyl) .
  • (3S,4R)-Piperidine Analog : The six-membered piperidine ring (CAS: 652971-20-5) lacks ring strain, conferring greater conformational flexibility. This structural difference reduces its reactivity compared to azetidines but improves metabolic stability in pharmaceutical contexts .
Substituent Effects
  • C3 Substituents :
    • Acetoxy (Target) : The acetyl group is polar and hydrolytically labile, making the compound susceptible to deprotection under acidic or basic conditions. This property is advantageous in stepwise syntheses requiring selective deprotection .
    • Triethylsilyloxy (CAS: 149198-47-0) : The bulky triethylsilyl (TES) group enhances steric protection of the C3 hydroxyl, improving stability against nucleophiles and oxidizing agents. This makes the TES derivative preferable in multi-step syntheses requiring inert intermediates .
  • Stereochemical Variations :
    • The (3S,4S)-stereoisomer (CAS: 949022-68-8) exhibits diastereomeric properties compared to the target (3R,4S) compound. Such stereochemical differences can drastically alter biological activity, crystallization behavior, and solubility, though specific data are unavailable in the provided evidence .
Functional Group Compatibility
  • N1 Protection :
    • The Boc group in the target compound is thermally labile and cleaved under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection without disturbing the β-lactam ring .
    • In contrast, the piperidine analog (CAS: 652971-20-5) lacks a β-lactam ring but retains the Boc group, which stabilizes the amine during synthetic manipulations .
Physicochemical Properties
  • Molecular Weight and Solubility :
    • The target compound (305.33 g/mol) is smaller and likely more soluble in polar aprotic solvents (e.g., THF, DMF) compared to the silyl-protected analog (377.56 g/mol), which may exhibit lipophilic behavior due to the triethylsilyl group .
  • Thermal Stability :
    • The TES group in CAS: 149198-47-0 increases thermal stability, allowing the compound to withstand higher temperatures during reactions like Suzuki couplings or Grignard additions .

Preparation Methods

Boc Protection of the Azetidine Nitrogen

The tert-butyloxycarbonyl (Boc) group is introduced early to protect the azetidine nitrogen, enabling subsequent functionalization. A representative protocol involves reacting (3R,4S)-4-phenyl-3-hydroxy-2-azetidinone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Example Procedure :
A solution of (3R,4S)-4-phenyl-3-hydroxy-2-azetidinone (2.2 g, 7.92 mmol) in dry tetrahydrofuran (THF, 25 mL) is treated with DIPEA (1.65 mL, 9.51 mmol) and Boc₂O (2.08 g, 9.51 mmol) at 0°C under argon. After stirring for 1 hour, the mixture is diluted with ethyl acetate, washed with brine and sodium bicarbonate, and purified via column chromatography to yield the Boc-protected intermediate (83% yield).

Introduction of the Acetoxy Group

The acetoxy group at C3 is introduced via oxidation or esterification. A patent by the European Patent Office describes ruthenium-catalyzed acetoxylation using acetic acid and an oxidant (e.g., tert-butyl hydroperoxide).

Oxidative Acetoxylation :
(3R,4S)-tert-butyl 3-hydroxy-2-oxo-4-phenylazetidine-1-carboxylate (1.0 mmol) is reacted with acetic acid (2.0 equiv) and [RuCl₂(p-cymene)]₂ (5 mol%) in dichloromethane (DCM) at 40°C for 12 hours. The reaction is quenched with sodium bicarbonate, extracted into DCM, and purified to afford the acetoxy product (72% yield).

Cyclization Methods for Azetidine Formation

Cyclization of linear precursors is a cornerstone of azetidine synthesis. Homoallylic amines or zwitterionic intermediates are cyclized under microwave irradiation or iodocyclization conditions.

Iodocyclization Approach :
A homoallylic amine derivative (1.0 mmol) is treated with iodine (3.0 equiv) in acetonitrile at room temperature. The reaction proceeds via iodonium ion formation, followed by intramolecular nucleophilic attack to yield cis-2-(iodomethyl)azetidine. Subsequent displacement of iodide with acetate under basic conditions installs the acetoxy group.

Stereochemical Control

Chiral Auxiliaries and Catalysts

The (3R,4S) configuration is achieved using chiral catalysts or auxiliaries during cyclization. For example, Evans’ oxazaborolidine catalysts induce enantioselectivity in ketene-imine cycloadditions.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Stereoselectivity
Boc ProtectionBoc₂O, DIPEA, DMAP, THF, 0°C83%Retained
Ruthenium Acetoxylation[RuCl₂(p-cymene)]₂, AcOH, DCM, 40°C72%>95% cis
IodocyclizationI₂, CH₃CN, rt68%85:15 cis:trans

Challenges and Optimization

  • Ring Strain : Azetidine’s 90° ring angle imposes strain, complicating synthesis. Microwave-assisted cyclization reduces reaction times and improves yields.

  • Oxidative Stability : The acetoxy group is prone to hydrolysis. Anhydrous conditions and low temperatures during workup mitigate decomposition .

Q & A

Q. What are the standard synthetic routes for (3R,4S)-tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate?

The compound is synthesized via multi-step organic reactions, often involving the formation of the β-lactam (azetidine) ring. Key steps include:

  • Ring closure : Cyclization of precursors like substituted β-amino acids or imines under basic conditions.
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites, followed by selective deprotection .
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis to ensure the (3R,4S) configuration .

Q. How is the purity and identity of this compound validated in laboratory settings?

  • Chromatography : Reverse-phase HPLC with UV detection (>97% purity threshold) .
  • Spectroscopic analysis : 1^1H/13^{13}C NMR to confirm functional groups (e.g., acetoxy, phenyl) and stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C20_{20}H31_{31}NO4_4Si) .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesized batches be resolved?

  • X-ray crystallography : Single-crystal diffraction studies using programs like SHELXL refine the 3D structure and confirm the (3R,4S) configuration .
  • Chiral chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify optical purity .
  • Vibrational circular dichroism (VCD) : Advanced spectroscopic method to distinguish diastereomers in solution .

Q. What experimental strategies optimize the yield of the β-lactam ring formation?

  • Reaction kinetics : Monitoring ring closure via in situ IR spectroscopy to identify optimal temperature and pH.
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) to reduce side reactions like ring-opening .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity during cyclization .

Q. How can computational modeling predict the compound’s reactivity in downstream applications?

  • Density functional theory (DFT) : Calculate transition-state energies to predict regioselectivity in nucleophilic attacks (e.g., at the 2-oxo position) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Data Contradiction & Validation

Q. How should researchers address conflicting NMR data for the tert-butyl group’s chemical shift?

  • Variable temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers) that obscure peak splitting.
  • Cross-validation : Compare with analogous compounds in databases (e.g., CC-DPS) to identify anomalies .

Q. What methodologies resolve discrepancies in biological activity assays?

  • Dose-response curves : Use standardized cell lines (e.g., HEK293) and replicate experiments to minimize batch variability.
  • Negative controls : Include structurally similar but inactive analogs (e.g., 3-fluoro derivatives) to validate target specificity .

Applications in Drug Development

Q. How is this compound utilized as a precursor in protease inhibitor synthesis?

  • Functionalization : The 2-oxo group undergoes nucleophilic substitution with amines or thiols to generate pharmacophores.
  • Boc deprotection : Trifluoroacetic acid (TFA) removes the tert-butyl group, enabling conjugation with peptide backbones .

Q. What strategies mitigate instability of the β-lactam ring under physiological conditions?

  • Prodrug design : Mask the lactam with labile protecting groups (e.g., triethylsilyl) that hydrolyze in vivo .
  • Formulation studies : Encapsulation in liposomes or cyclodextrins to enhance shelf-life and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.